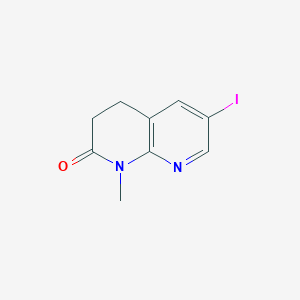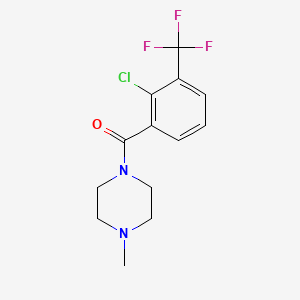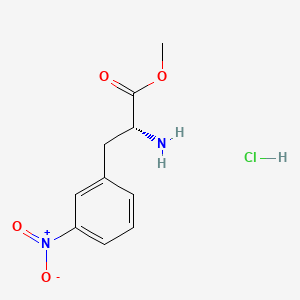
Beclomethasone 21-monopropionate-3,3,3-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beclomethasone 21-monopropionate-3,3,3-D3 is a deuterated form of beclomethasone 21-monopropionate. It is a synthetic corticosteroid with anti-inflammatory properties. This compound is primarily used in research to study the pharmacokinetics and metabolism of corticosteroids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beclomethasone 21-monopropionate-3,3,3-D3 involves the deuteration of beclomethasone 21-monopropionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and achieve the desired deuteration level.
Análisis De Reacciones Químicas
Types of Reactions
Beclomethasone 21-monopropionate-3,3,3-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert the compound into its active or inactive forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites of beclomethasone, which are studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Beclomethasone 21-monopropionate-3,3,3-D3 is widely used in scientific research, including:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic pathways and bioavailability of corticosteroids.
Medicine: Researching the pharmacokinetics and therapeutic effects of corticosteroids.
Industry: Developing new formulations and delivery methods for corticosteroid-based medications.
Mecanismo De Acción
Beclomethasone 21-monopropionate-3,3,3-D3 exerts its effects by binding to glucocorticoid receptors in the body. This binding initiates a cascade of molecular events that lead to the suppression of inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and immune responses.
Comparación Con Compuestos Similares
Similar Compounds
- Beclomethasone dipropionate
- Beclomethasone 17-monopropionate
- Dexamethasone
- Prednisolone
Uniqueness
Beclomethasone 21-monopropionate-3,3,3-D3 is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetics compared to its non-deuterated counterparts. This makes it a valuable tool in research for studying the metabolism and bioavailability of corticosteroids.
Propiedades
Fórmula molecular |
C25H33ClO6 |
|---|---|
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C25H33ClO6/c1-5-21(30)32-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3 |
Clave InChI |
OPNPEZLXXKGRTA-XZUBJLNRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)O |
SMILES canónico |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



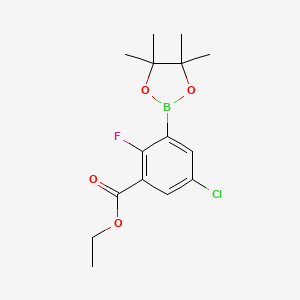

![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
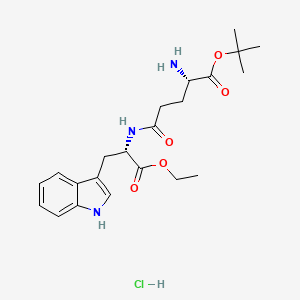



![4-[(trans-4-Aminocyclohexyl)oxy]benzonitrile HCl](/img/structure/B14027726.png)
